N-(4-fluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula CHFNO. It features a cyclopropane ring attached to a carboxamide group, with a 4-fluorophenylmethyl substituent. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activity.
The compound is classified under organic compounds, specifically as an amide due to the presence of the carboxamide functional group. It can be synthesized through various chemical reactions involving cyclopropanecarboxylic acid and 4-fluorobenzylamine, among other methods. The compound is often used as a building block in organic synthesis and has been investigated for its pharmacological properties .
The synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-fluorobenzylamine. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine, with dichloromethane serving as the solvent under ambient conditions .
N-(4-fluorophenyl)cyclopropanecarboxamide features a cyclopropane ring, which is a three-membered carbon ring known for its strain and reactivity. The molecular structure can be represented in various formats:
The molecular weight of N-(4-fluorophenyl)cyclopropanecarboxamide is approximately 201.25 g/mol. The compound's structural characteristics contribute to its potential reactivity and interactions in biological systems .
N-(4-fluorophenyl)cyclopropanecarboxamide can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for N-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets within biological systems. It may act as a ligand that binds to enzymes or receptors, potentially modulating their activity through inhibition or alteration of signaling pathways. This property makes it a candidate for further pharmacological exploration .
N-(4-fluorophenyl)cyclopropanecarboxamide is stable under normal conditions but may react with strong oxidizing agents or bases. Its unique cyclopropane structure contributes to its reactivity profile, making it suitable for further chemical modifications .
N-(4-fluorophenyl)cyclopropanecarboxamide has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential in developing new therapeutic agents and materials with specific functionalities.
N-(4-Fluorophenyl)cyclopropanecarboxamide emerged as a structurally distinctive scaffold in medicinal chemistry during early 21st-century efforts to optimize kinase-targeting therapeutics. Its significance was initially highlighted in the synthesis of complex alkaloids like (±)-crispine A, where cyclopropanecarboxamide derivatives served as key intermediates for Bischler–Napieralski cyclization and subsequent rearrangement reactions [1]. The compound’s strategic value expanded with its inclusion in fragment-based drug discovery platforms, particularly through surface plasmon resonance (SPR) screening campaigns targeting nicotinamide phosphoribosyltransferase (NAMPT). One such study identified a nitrobenzene-containing fragment (KD = 51 μM) that bound NAMPT, with the cyclopropanecarboxamide moiety later incorporated to improve binding efficiency and metabolic stability [1]. Patent literature from 2014–2022 further cemented its role, disclosing derivatives as core components in compounds targeting degenerative and inflammatory diseases, exemplified by triazolopyridine-cyclopropanecarboxamide hybrids [8]. This evolution positioned N-(4-fluorophenyl)cyclopropanecarboxamide as a versatile pharmacophore for manipulating protein–ligand interactions.
Table 1: Key Milestones in the Development of Cyclopropanecarboxamide-Based Therapeutics
Year | Development | Significance |
---|---|---|
2011 | Use in crispine A synthesis via Bischler–Napieralski cyclization [1] | Demonstrated utility as synthetic intermediate for bioactive alkaloids |
2014 | Patent filings for triazolopyridine-cyclopropanecarboxamide hybrids [8] | Expanded applications in inflammatory/neurodegenerative disease targeting |
2020s | Fragment-based design of NAMPT inhibitors [1] | Validated role in targeting oncogenic proliferation pathways |
The bioactivity profile of N-(4-fluorophenyl)cyclopropanecarboxamide arises from synergistic contributions by its two primary structural elements: the cyclopropane ring and the 4-fluorophenyl group. The cyclopropane’s high ring strain (≈27 kcal/mol) induces unique bond angle distortion and electronic character, promoting:
Complementarily, the para-fluorophenyl moiety contributes through:
Table 2: Physicochemical Properties of N-(4-Fluorophenyl)cyclopropanecarboxamide
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C~10~H~10~FNO | NIST Chemistry WebBook [5] [9] |
Molecular weight | 179.19 g/mol | NIST Chemistry WebBook [5] [9] |
Calculated logP | 2.1 ± 0.3 | PubChem CID 57810197 [3] |
Hydrogen bond donors | 1 (amide NH) | IUPAC InChI [5] |
Hydrogen bond acceptors | 2 (amide C=O, F) | IUPAC InChI [5] |
N-(4-Fluorophenyl)cyclopropanecarboxamide derivatives demonstrate potent activity against oncogenic kinases by exploiting conserved structural features of ATP-binding sites and allosteric regulatory domains. Fragment-based screening revealed that derivatives bearing this scaffold disrupt NAMPT function—a key enzyme in the NAD+ salvage pathway—by competing with nicotinamide binding. Structural analyses (PDB: 4LVD) confirmed hydrogen bonding between the carboxamide NH and Asp219, alongside π-stacking of the fluorophenyl ring with Tyr18 in the nicotinamide pocket [1]. This dual interaction inhibits NAD+ biosynthesis, depleting cellular energy stores in rapidly proliferating tumor cells.
Beyond NAMPT, the scaffold serves as an anchor for designing inhibitors targeting tyrosine kinase fusions (TKFs), which drive oncogenesis in ~3% of human cancers [7]. Its structural compactness allows accommodation in the sterically constrained ATP-binding clefts of fusion kinases like BCR-ABL and EML4-ALK. Derivatives such as N-(4-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide (PubChem CID: 3105167) exemplify this application, where the fluorophenyl group enhances selectivity for mutant isoforms over wild-type kinases [7]. Mechanistically, these compounds:
Table 3: Oncogenic Kinase Pathways Targeted by Cyclopropanecarboxamide Derivatives
Kinase Pathway | Biological Impact | Derivative Example |
---|---|---|
NAMPT/NAD+ salvage | Depletes NAD+ pools, impairing energy metabolism | Fragment-screen optimized analogs [1] |
BCR-ABL fusion | Inhibits constitutive tyrosine kinase activity in CML | Bis-arylcyclopropanecarboxamides [7] |
PI3K-Akt-mTOR | Suppresses glucose uptake and cell survival signaling | Triazolopyridine conjugates [2] [8] |
ALK/ROS1 fusions | Blocks downstream STAT3 and ERK activation | 4-Hydroxyphenyl derivatives [3] [7] |
The scaffold’s modularity enables strategic modifications: Corey-Chaykovsky reactions introduce substituents at cyclopropane C2/C3 to access hydrophobic regions of kinase pockets, while Suzuki couplings diversify the fluorophenyl group for optimal π-stacking [1] [8]. These innovations position N-(4-fluorophenyl)cyclopropanecarboxamide as a cornerstone in next-generation kinase inhibitors addressing drug resistance.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: